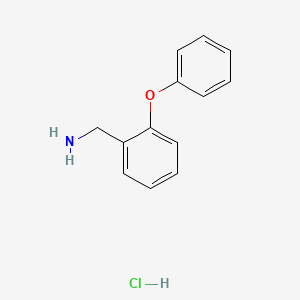

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride

描述

属性

IUPAC Name |

(2-phenoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYZTSPSJXQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590018 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31963-35-6 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Phenoxyphenyl Ketone Formation

A critical intermediate in the synthesis is the phenoxyphenyl ketone, often referred to as phenoxy group benzophenone in literature. The preparation involves the reaction of phenol derivatives with phenylcarbonyl compounds under basic conditions.

| Parameter | Details |

|---|---|

| Reactants | Phenol (or substituted phenol), phenylcarbonyl halide |

| Base | NaOH, KOH, Na2CO3, K2CO3, or metal alkoxides |

| Solvent | Aprotic polar solvents (NMP, DMSO, HMPA, acetonitrile) |

| Temperature | Room temperature to 250 °C (preferably 50-190 °C) |

| Reaction time | 15 minutes to 24 hours |

| Atmosphere | Preferably inert (N2, He, Ar) to minimize by-products |

| Antioxidants (optional) | t-Butyl catechol, BHT, BHA (0.1-10% by weight) |

This reaction yields phenoxyphenyl ketones with good selectivity and yield, which are key intermediates for further transformations.

Conversion to 1-(2-Phenoxyphenyl)methanamine

Amination via Reductive Amination or Direct Amination

The conversion of the phenoxyphenyl ketone to the corresponding methanamine involves the introduction of an amine group at the methanone position.

One documented approach involves:

- Reacting methyl 2-oxo-2-(2-phenoxyphenyl)acetate with methylamine in methanol at room temperature for 1.5 hours.

- Extraction and purification by silica gel column chromatography yield the N-methyl amide intermediate with high yield (94%).

Although this example is for N-methyl amide, similar reductive amination conditions can be adapted for the primary amine formation by using ammonia or other amine sources followed by reduction.

Formation of Hydrochloride Salt

The free base amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding 1-(2-phenoxyphenyl)methanamine hydrochloride as a stable, crystalline solid.

Summary of Preparation Methods

Research Findings and Notes

- The phenoxyphenyl ketone intermediate is crucial and can be efficiently synthesized via base-catalyzed nucleophilic substitution of phenylcarbonyl halides with phenols.

- Using aprotic polar solvents and inert atmospheres improves yield and purity by minimizing side reactions.

- Antioxidants added during ketone synthesis reduce by-products and improve stability.

- Amination reactions proceed smoothly under mild conditions, with purification by chromatography ensuring high purity.

- Formation of hydrochloride salt enhances compound stability and facilitates handling.

化学反应分析

Types of Reactions: 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

科学研究应用

Pharmaceutical Development

This compound is recognized as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Research indicates that it possesses properties that may be beneficial in developing treatments for conditions such as depression and anxiety. Notably, compounds derived from phenoxyphenyl derivatives have shown potential in inhibiting the reuptake of neurotransmitters like serotonin and dopamine, which are critical in mood regulation and cognitive function .

Key Findings:

- Antidepressant Properties : The compound's ability to inhibit dopamine reuptake suggests its potential use in treating depressive disorders .

- Neurological Disorders : It may serve as a candidate for drugs aimed at conditions like Parkinson's disease and schizophrenia .

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor interactions and enzyme activities. Its role in understanding complex biological pathways enhances researchers' capabilities to develop targeted therapies.

Research Applications:

- Receptor Binding Studies : The compound aids in elucidating the binding affinities of various neurotransmitter receptors .

- Enzyme Activity : It is utilized in assays to measure enzyme kinetics, providing insights into metabolic pathways .

Material Science

The compound finds applications in material science, particularly in formulating specialty polymers and coatings. Its incorporation enhances the durability and chemical resistance of materials.

Material Properties Enhanced:

- Durability : Improves the lifespan of coatings used in various industrial applications.

- Chemical Resistance : Enhances resistance to solvents and other chemicals, making it suitable for protective coatings .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. This application is critical for accurately quantifying related compounds within complex mixtures.

Analytical Applications:

- Chromatography Standards : Used as a reference material for calibration curves in HPLC and GC methods .

- Quantification Techniques : Facilitates the detection and quantification of trace compounds in pharmaceutical formulations .

Cosmetic Formulations

The compound is also incorporated into cosmetic products due to its potential antioxidant properties. Its inclusion aims to enhance skin health and provide protection against oxidative stress.

Cosmetic Benefits:

作用机制

The mechanism by which 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors to modulate their activity. In synthetic chemistry, it undergoes various reactions to form new chemical bonds and structures.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It can bind to receptors, altering signal transduction pathways.

相似化合物的比较

Key Observations:

- Substituent Effects: The methoxy group in the para-phenoxy derivative (CAS 1169974-82-6) increases steric hindrance and reduces water solubility compared to the unsubstituted phenoxy group in the target compound . The pyridinyl group (CAS 859833-18-4) introduces a basic nitrogen atom, enhancing hydrogen bonding and aqueous solubility in its dihydrochloride form . p-Tolyloxy substitution (CAS 50742-37-5) increases lipophilicity (logP ~2.8 vs.

- Pharmacological Implications :

生物活性

1-(2-Phenoxyphenyl)methanamine hydrochloride, also known by its chemical identifier CAS No. 31963-35-6, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its phenoxy and phenyl functional groups, which contribute to its biological properties. The molecular formula is C13H14ClN, indicating the presence of a hydrochloride salt that enhances solubility in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against several cancer cell lines. For instance, in vitro studies revealed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating significant potency . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase.

- Anti-inflammatory Effects : This compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in cell-based assays. Compounds derived from similar structures have demonstrated up to 89% inhibition of IL-6 at specific concentrations .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in inflammatory pathways and cell proliferation. The presence of the phenoxy group may enhance binding affinity to these targets, facilitating its therapeutic effects.

Comparative Efficacy

A comparative analysis of similar compounds reveals that structural modifications significantly influence biological activity:

| Compound | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Anti-inflammatory Efficacy (%) |

|---|---|---|---|

| 1-(2-Phenoxyphenyl)methanamine HCl | 40-50 | Varies by cell line | Up to 89% inhibition of IL-6 |

| Compound A | 30 | 15 | 85% |

| Compound B | 50 | >20 | 70% |

Case Studies and Research Findings

In a notable study published in MDPI, derivatives of phenoxy compounds were synthesized and tested for their biological activities. The findings indicated that structural variations could lead to enhanced antibacterial and anticancer properties compared to the parent compound .

Another research effort focused on evaluating the cytotoxic effects against various cancer lines, demonstrating that compounds similar to this compound could effectively inhibit cell growth through apoptotic pathways .

常见问题

Q. What are the key steps in synthesizing 1-(2-phenoxyphenyl)methanamine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with phenoxyphenyl precursors. Key steps include nucleophilic substitution to introduce the methanamine group, followed by acidification to form the hydrochloride salt. Critical parameters include temperature control (30–60°C), pH adjustment (pH 4–6 for salt formation), and solvent selection (e.g., ethanol/water mixtures for solubility). Reduction steps require catalysts like palladium or platinum to ensure amine integrity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

High-Performance Liquid Chromatography (HPLC) is used for purity assessment (>98% purity threshold). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the aromatic phenoxyphenyl backbone and methanamine group. Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 245.7 for [M+H]⁺). X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility via ionic interactions, making it suitable for in vitro assays. Stability studies (pH 7.4, 25°C) show <5% degradation over 72 hours. However, hygroscopicity requires storage in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies in receptor binding or toxicity profiles often arise from impurities (>2% by HPLC) or solvent residues. Reproducibility requires strict adherence to synthetic protocols (e.g., inert atmospheres for oxidation-sensitive steps). Meta-analyses of dose-response curves (e.g., IC₅₀ values) and validation via orthogonal assays (e.g., SPR vs. radioligand binding) can clarify inconsistencies .

Q. How can reaction yields be improved during scale-up without compromising purity?

Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., amine hydrochloridation). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. Solvent recycling (e.g., toluene via distillation) reduces costs. Pilot-scale trials report >85% yield with <1% impurities under optimized conditions .

Q. What computational methods predict the compound’s interaction with neurotransmitter receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to serotonin (5-HT₂A) or dopamine (D₂) receptors. Pharmacophore mapping identifies critical interactions: (1) hydrogen bonding via the amine group and (2) π-π stacking with the phenoxyphenyl ring. Validation includes comparing predicted ΔG values with experimental Kᵢ data .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) reveals decomposition pathways (e.g., oxidative deamination). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradants like 2-phenoxyphenyl ketone. In physiological buffers (PBS, 37°C), the half-life exceeds 48 hours, supporting its use in cell-based assays .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。